molecular formula C23H17Cl2N3O2 B10943903 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B10943903
M. Wt: 438.3 g/mol
InChI Key: GQKCHRYHLGXLIQ-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with dichlorophenoxy and pyrazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2,4-dichlorophenol. This is followed by the reaction with formaldehyde to form 2,4-dichlorophenoxy methanol.

    Formation of the Pyrazolyl Intermediate: Separately, 4-(1H-pyrazol-1-yl)aniline is synthesized through the reaction of 4-nitroaniline with hydrazine hydrate, followed by reduction.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxy methanol with 4-(1H-pyrazol-1-yl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings with specific chemical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions, particularly those involving benzamide and pyrazole moieties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-imidazol-1-yl)phenyl]benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-triazol-1-yl)phenyl]benzamide: Contains a triazole ring, which may confer different chemical and biological properties.

Uniqueness

4-[(2,4-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide is unique due to the presence of both dichlorophenoxy and pyrazolyl groups, which may provide a distinct combination of chemical reactivity and biological activity

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-N-(4-pyrazol-1-ylphenyl)benzamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-18-6-11-22(21(25)14-18)30-15-16-2-4-17(5-3-16)23(29)27-19-7-9-20(10-8-19)28-13-1-12-26-28/h1-14H,15H2,(H,27,29)

InChI Key

GQKCHRYHLGXLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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